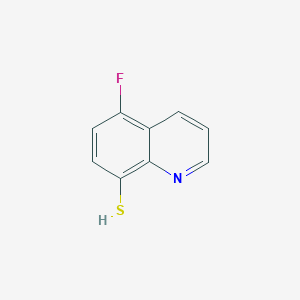

5-Fluoroquinoline-8-thiol

Description

5-Fluoroquinoline-8-thiol is a fluorinated quinoline derivative characterized by a fluorine substituent at position 5 and a thiol (-SH) group at position 8. The quinoline scaffold is a bicyclic aromatic system with a nitrogen atom at position 1, making it a privileged structure in medicinal chemistry and materials science. The fluorine atom enhances electronegativity and metabolic stability, while the thiol group confers unique redox activity, nucleophilicity, and metal-chelating capabilities.

Properties

CAS No. |

1892-91-7 |

|---|---|

Molecular Formula |

C9H6FNS |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

5-fluoroquinoline-8-thiol |

InChI |

InChI=1S/C9H6FNS/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H |

InChI Key |

MZKDXYJQFUIIQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)S)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinoline-8-thiol typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of quinoline using electrophilic fluorinating agents. For instance, 6-methoxyquinoline can undergo direct fluorination at the 5-position to yield 5-fluoroquinoline derivatives . Another approach involves the nucleophilic substitution of halogen atoms in quinoline derivatives with fluorine atoms .

Industrial Production Methods: Industrial production of 5-Fluoroquinoline-8-thiol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroquinoline-8-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemical Synthesis Applications

5-Fluoroquinoline-8-thiol is primarily utilized as a precursor in the synthesis of more complex organic compounds. Its thiol group allows for various chemical modifications, making it a versatile building block in organic chemistry.

Key Reactions Involving 5-Fluoroquinoline-8-thiol:

- Oxidation Reactions: It can be oxidized to form quinoline-8-sulfonic acid and quinoline-8-sulfinic acid.

- Reduction Reactions: The compound can undergo reduction to yield quinoline-8-sulfide and quinoline-8-disulfide.

- Substitution Reactions: It can participate in substitution reactions to form derivatives such as 5-hydroxyquinoline-8-thiol and 5-aminoquinoline-8-thiol.

Antimicrobial Activity

Research has demonstrated that 5-Fluoroquinoline-8-thiol exhibits significant antimicrobial properties against various bacterial strains. For instance, studies indicated that derivatives with halogen substitutions at specific positions showed enhanced activity against Staphylococcus aureus and other Gram-positive bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Fluoroquinoline-8-thiol | Staphylococcus aureus | 4–16 µg/mL |

| 5-Chloro-8-hydroxyquinoline | Enterococcus faecalis | 0.125–0.5 µg/mL |

These findings suggest that the presence of electron-withdrawing groups enhances the antibacterial efficacy of these compounds, making them promising candidates for further development in antimicrobial therapies .

Antiviral Activity

The antiviral potential of 5-Fluoroquinoline-8-thiol has also been explored, particularly in the context of emerging viral infections. Studies have shown that derivatives containing this compound can inhibit the replication of viruses such as dengue and possibly SARS-CoV-2.

Case Study:

A study highlighted that certain derivatives with increased lipophilicity exhibited potent antiviral activity against H5N1 influenza virus, demonstrating up to 91.2% inhibition with low cytotoxicity . This suggests that modifications to the quinoline structure could yield effective antiviral agents.

Anticancer Properties

Recent investigations into the anticancer properties of 5-Fluoroquinoline-8-thiol revealed its potential effectiveness against various cancer cell lines. The compound's derivatives were tested for cytotoxicity against both wild-type and mutant cancer cells.

| Derivative | Cell Line | IC50 (mM) |

|---|---|---|

| Hydroxy derivative | HCT116 P53 +/+ | 4.60–25.00 |

| Dichloro derivative | HCT116 P53 −/− | 0.28–13.85 |

These results indicate that specific modifications can enhance the anticancer activity, positioning these compounds as candidates for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 5-Fluoroquinoline-8-thiol involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, fluoroquinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and ultimately causing cell death . This mechanism is distinct from other classes of antibacterial agents, making fluoroquinolines valuable in treating infections caused by resistant bacterial strains .

Comparison with Similar Compounds

Substituent Effects at Position 8

The functional group at position 8 significantly influences the physicochemical and biological properties of quinoline derivatives. Key comparisons include:

Table 1: Comparison of 8-Substituted Quinoline Derivatives

- Thiol vs. Hydroxyl: The thiol group in 5-fluoroquinoline-8-thiol is more nucleophilic and acidic (pKa ~6–8) than the hydroxyl group (pKa ~9–10) in 8-hydroxyquinoline, enabling stronger metal-thiolate bond formation. This property is advantageous in catalysis or heavy-metal sequestration .

- Thiol vs. Nitro: The nitro group in 5-fluoro-8-nitroquinoline is strongly electron-withdrawing, reducing aromatic electron density and favoring electrophilic substitution at position 3. In contrast, the thiol group may participate in disulfide bond formation or redox cycling .

Substituent Effects at Position 5

The fluorine atom at position 5 modulates electronic effects and steric interactions. Comparisons include:

Table 2: Impact of Position 5 Substituents

- Fluoro vs. Chloro : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase ring stability compared to bulkier halogens like chlorine. This difference may enhance bioavailability in drug design .

- Fluoro vs. Acetyl: Acetyl groups in 5-acetyl-8-hydroxyquinoline enable keto-enol tautomerism, improving metal-chelation efficiency. Fluorine lacks this capability but offers superior electronic modulation .

Biological Activity

5-Fluoroquinoline-8-thiol is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives, particularly those containing sulfur and fluorine substituents, have been associated with various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of 5-Fluoroquinoline-8-thiol, summarizing key research findings, case studies, and presenting data in a structured manner.

Antimicrobial Properties

The antimicrobial activity of quinoline derivatives is well-documented. Research indicates that compounds featuring the 8-hydroxyquinoline nucleus exhibit significant antibacterial and antifungal properties. For instance, derivatives of 8-hydroxyquinoline have been shown to act against a range of pathogens by inhibiting topoisomerases, which are essential enzymes for DNA replication in bacteria .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Activity Type | Pathogen Targeted | IC50 (µM) |

|---|---|---|---|

| 5-Fluoroquinoline-8-thiol | Antibacterial | E. coli | TBD |

| 8-Hydroxyquinoline | Antifungal | C. albicans | TBD |

| Pefloxacin | Antibacterial | Staphylococcus aureus | TBD |

Anticancer Activity

The anticancer potential of quinoline derivatives has been explored extensively. Studies have demonstrated that 5-Fluoroquinoline-8-thiol exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways related to cell proliferation and survival .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 5-Fluoroquinoline-8-thiol on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The compound was found to induce apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

Other Biological Activities

In addition to antimicrobial and anticancer properties, 5-Fluoroquinoline-8-thiol has shown promise in other areas:

- Anti-inflammatory Effects : Research indicates that quinoline derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis.

- Antiviral Activity : Some studies suggest that modifications in the quinoline structure can enhance antiviral efficacy against viruses like HIV and HCV .

The biological activity of 5-Fluoroquinoline-8-thiol can be attributed to several mechanisms:

- DNA Interaction : Similar to other fluoroquinolones, it may form complexes with DNA gyrase and topoisomerase IV, leading to DNA strand breaks and bacterial cell death .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects .

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in cancer studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluoroquinoline-8-thiol, and what factors influence yield optimization?

- Methodological Answer: Synthesis typically involves halogenation of quinoline precursors followed by thiolation. For example, fluorination at position 5 can be achieved via electrophilic substitution using fluorine donors like Selectfluor® , while thiol introduction at position 8 may employ thiourea or Lawesson’s reagent under controlled temperatures (80–120°C). Yield optimization depends on reaction time, solvent polarity (e.g., DMF for solubility), and protecting groups to prevent sulfur oxidation .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of 5-Fluoroquinoline-8-thiol?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming fluorination (¹⁹F NMR) and thiol proton signals (¹H NMR, ~δ 3–4 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves tautomeric equilibria between thiol and thione forms, if present .

Q. How should researchers handle 5-Fluoroquinoline-8-thiol to minimize degradation during storage?

- Methodological Answer: Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Avoid contact with oxidizing agents and moisture, as the thiol group is prone to oxidation to disulfides. Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How does the presence of the thiol group in 5-Fluoroquinoline-8-thiol affect its stability under varying pH and temperature conditions?

- Methodological Answer: The thiol group’s pKa (~8–10) dictates protonation states. At pH < 7, the protonated thiol (–SH) is more stable but less nucleophilic. Above pH 9, deprotonation (–S⁻) increases reactivity but also susceptibility to oxidation. Thermal gravimetric analysis (TGA) shows decomposition >150°C, releasing sulfur oxides and fluorinated byproducts .

Q. What experimental strategies can resolve contradictions in reported biological activities of 5-Fluoroquinoline-8-thiol across different studies?

- Methodological Answer: Discrepancies may arise from impurities, assay conditions (e.g., cell line variability), or tautomerism. Reproduce studies using standardized purity protocols (HPLC ≥98%) and control for solvent effects (DMSO vs. aqueous buffers). Compare results across multiple models (in vitro/in vivo) and apply meta-analysis frameworks like PICOT to isolate variables .

Q. How can computational modeling predict the reactivity of 5-Fluoroquinoline-8-thiol with biomolecular targets?

- Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates interactions with proteins (e.g., metalloenzymes), prioritizing targets like cysteine-rich domains. Validate predictions with mutagenesis or competitive binding assays .

Q. What are the challenges in quantifying trace degradation products of 5-Fluoroquinoline-8-thiol in environmental samples?

- Methodological Answer: Use LC-MS/MS with multiple reaction monitoring (MRM) to detect sulfonic acid derivatives (m/z transitions). Spike samples with isotopic analogs (e.g., ³⁴S-labeled) as internal standards. Account for matrix effects via solid-phase extraction (SPE) and validate recovery rates (70–120%) .

Methodological Frameworks

- Experimental Design : Follow the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . For reproducibility, document protocols using the Beilstein Journal’s guidelines (e.g., full synthetic details in Supporting Information) .

- Data Contradiction Analysis : Apply the Franklin Standards to distinguish evidence from interpretation, replicate trials, and cross-validate with independent techniques (e.g., NMR vs. XRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.